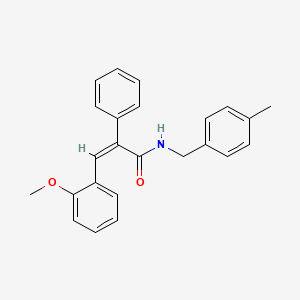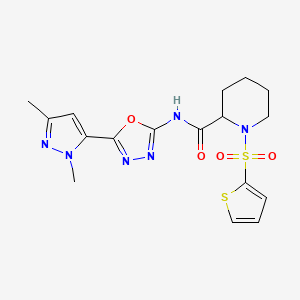
5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1804896-67-0 . It has a molecular weight of 292 and is typically stored at ambient temperature . The compound is in liquid-oil physical form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine, has been discussed in various studies . For instance, regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrF5NO/c8-3-1-4(7(11,12)13)5(14-2-3)15-6(9)10/h1-2,6H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The compound is used as a substrate in various chemical reactions. For example, it is used in a palladium-catalyzed α-arylation of a Refomatsky reagent .It is a liquid-oil at ambient temperature . The InChI key, which provides information about its molecular structure, is AIWJMUAHLWLFRM-UHFFFAOYSA-N .
Scientific Research Applications
Spectroscopic Characterization and Computational Studies
The compound 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine and its derivatives have been the subject of various spectroscopic characterizations and computational studies. For instance, the spectroscopic properties of 5-Bromo-2-(trifluoromethyl)pyridine were explored using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was employed to optimize the geometric structure and determine the vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties of the molecule. Moreover, its HOMO-LUMO energies were examined using time-dependent DFT methods. The molecule's interaction with pBR322 plasmid DNA and its antimicrobial activities were also studied, showcasing its potential in biological applications (Vural & Kara, 2017).
Structural Analysis and Molecular Interactions
Structural analyses and studies on molecular interactions of derivatives of 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine have been conducted. For example, the crystal structure of certain derivatives has been analyzed, revealing details about molecular geometry, interplanar angles, and bonding configurations. These studies are vital for understanding the molecular properties and potential applications in material science and molecular engineering (Kuhn, Al-Sheikh, & Steimann, 2003).
Synthetic Methods and Chemical Reactions
The synthesis and functionalization of various derivatives of the compound have been extensively researched. This includes methods to convert the derivatives into different carboxylic acids or deprotonate and carboxylate them at specific positions. These studies provide valuable information on the chemical behavior, reactivity, and potential uses of the compound in organic synthesis and the production of fine chemicals (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Applications in Magnetic Materials and Molecular Magnets
Research has been conducted on the synthesis and characterization of complexes based on 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine and its derivatives, particularly focusing on their magnetic properties. These complexes have been used to form novel magnetic materials with specific magnetic interactions, which are significant in the field of material science, especially for developing new magnetic and electronic devices (Xu et al., 2009).
Safety and Hazards
The compound has several hazard statements including H302+H312+H332;H315;H319;H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, and its target organ is the respiratory system .
properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF5NO/c8-3-1-4(7(11,12)13)5(14-2-3)15-6(9)10/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWJMUAHLWLFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-4-oxo-2-(pyrrolidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2640283.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2640286.png)
![3-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2640287.png)

![6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2640293.png)
![4-[[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2640294.png)

![Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2640296.png)


![2-(4-(Benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2640304.png)
![3-fluoro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2640305.png)
![5-Bromo-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2640306.png)